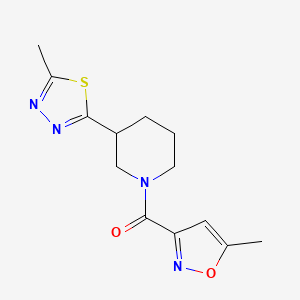

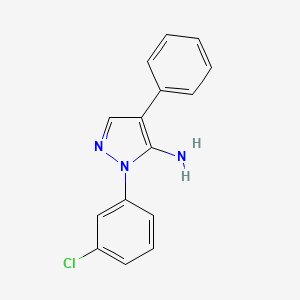

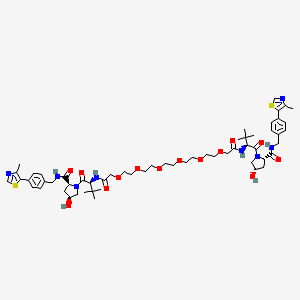

![molecular formula C16H11N7O2S2 B2380209 N-(4-(2-(ベンゾ[c][1,2,5]チアジアゾール-4-イルアミノ)-2-オキソエチル)チアゾール-2-イル)ピリミジン-2-カルボキサミド CAS No. 1286703-80-7](/img/structure/B2380209.png)

N-(4-(2-(ベンゾ[c][1,2,5]チアジアゾール-4-イルアミノ)-2-オキソエチル)チアゾール-2-イル)ピリミジン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C16H11N7O2S2 and its molecular weight is 397.43. The purity is usually 95%.

BenchChem offers high-quality N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

光起電力材料

この化合物の構造は、光起電力材料における潜在的な用途を示唆しています。 電子受容体ヘテロサイクルは、色素増感太陽電池 (DSSC)、有機近赤外材料、有機発光ダイオード (OLED) で重要な役割を果たします 。ベンゾ[c][1,2,5]チアジアゾール (BT) は広く研究されてきましたが、その異性体であるベンゾ[d][1,2,3]チアジアゾール (iso-BT) は比較的未開拓の分野です。4,7-ジブロモベンゾ[d][1,2,3]チアジアゾールの入手が容易であるため、有望な出発物質となります。求核置換反応を含むその化学を調査することで、光起電力用途のための新しい材料を開発できる可能性があります。

蛍光センサー

BTZ モチーフ(本化合物を含む)に基づく電子供与体-電子受容体 (D-A) システムは、蛍光センサーとして使用するために研究されています。これらのシステムは、特定の分析物または環境変化を検出できます。 BTZ ベースのシステムは研究されてきましたが、本化合物の可視光有機光触媒としての可能性は、まだ探求の余地があります .

光触媒

光触媒は、さまざまな化学変換に不可欠です。本化合物の光触媒特性を調査することで、可視光条件下での特定の反応促進におけるその可能性が明らかになる可能性があります。 たとえば、光触媒なしでの C(sp²)–H から C(sp²)–N への直接変換が実証されています .

作用機序

Target of Action

The compound, also known as N-(4-{[(2,1,3-benzothiadiazol-4-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrimidine-2-carboxamide, primarily targets lysosomes and mitochondria . These organelles play crucial roles in cellular processes. Lysosomes are involved in waste disposal, while mitochondria are the powerhouses of the cell, responsible for energy production .

Mode of Action

The compound exhibits a unique dual organelle targeting property, with a bright near-infrared aggregation-induced emission (AIE) at 736 nm, a high singlet oxygen quantum yield (0.442), and good biocompatibility and photostability . It can also serve as a two-photon imaging agent for detailed observation of live cells and tissue vascular networks .

Biochemical Pathways

Upon light irradiation, a significant decrease in mitochondrial membrane potential (MMP), abnormal mitochondrial morphology, destruction of phagosomes and lysosomes, and further induction of cell apoptosis are observed . This enhances the anti-tumor activity of cancer treatment .

Pharmacokinetics

Its high biocompatibility and photostability suggest that it may have favorable pharmacokinetic properties .

Result of Action

The compound effectively inhibits tumor growth under light irradiation . The destruction of phagosomes and lysosomes, along with the decrease in MMP, leads to cell apoptosis, thereby enhancing the anti-tumor activity of cancer treatment .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, light irradiation is necessary for the compound to exhibit its anti-tumor activity . .

特性

IUPAC Name |

N-[4-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N7O2S2/c24-12(20-10-3-1-4-11-13(10)23-27-22-11)7-9-8-26-16(19-9)21-15(25)14-17-5-2-6-18-14/h1-6,8H,7H2,(H,20,24)(H,19,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMMFRJTDNUTIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N7O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

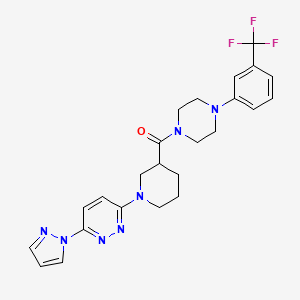

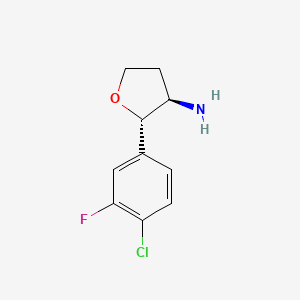

![N-(4-fluorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2380128.png)

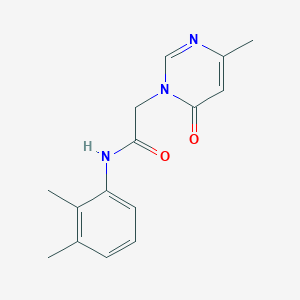

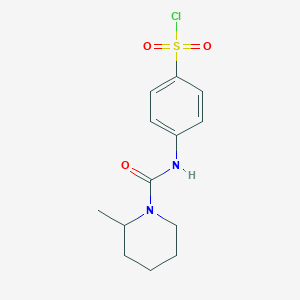

![Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2380142.png)

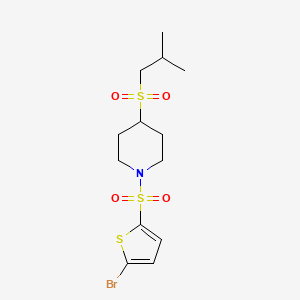

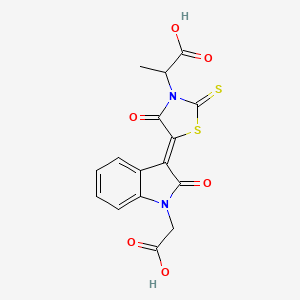

![N-[(2,4-Dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2380143.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime](/img/structure/B2380144.png)